Regioisomeric Chirality: 3-Methylpiperazine vs. 4-Methylpiperazine Substitution
The target compound contains a 3-methylpiperazine moiety, which introduces a stereogenic center at the 3-position of the piperazine ring. Its closest regioisomer, methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate (CAS 1858251-84-9), carries the methyl group at the 4-position and is achiral. This structural difference means the 3-methyl analog exists as a pair of enantiomers (or can be resolved into single enantiomers), while the 4-methyl analog does not . The presence of a chiral center provides an additional dimension of molecular diversity for enantioselective target engagement—a parameter absent in the achiral comparator [1].
| Evidence Dimension | Stereochemical complexity (number of stereogenic centers) |
|---|---|
| Target Compound Data | 1 stereogenic center (at piperazine C-3); exists as racemate or enantiopure forms upon resolution |
| Comparator Or Baseline | Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate (CAS 1858251-84-9): 0 stereogenic centers; achiral molecule |
| Quantified Difference | Target compound: 1 chiral center, 2 potential enantiomers. Comparator: 0 chiral centers, 1 molecular form. |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature from vendor databases |
Why This Matters
For procurement decisions in enantioselective screening campaigns or chiral SAR programs, the 3-methylpiperazine regioisomer offers stereochemical diversity unavailable from the achiral 4-methyl analog, enabling exploration of enantiomer-dependent activity and selectivity.
- [1] Brooks WH, Guida WC, Daniel KG. The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 2011, 11(7): 760–770. View Source
